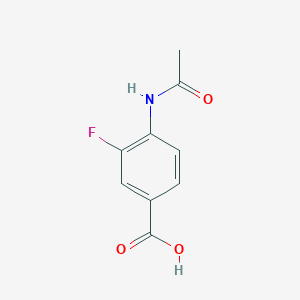

4-アセチルアミノ-3-フルオロ安息香酸

概要

説明

4-Acetamido-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Acetamido-3-fluorobenzoic acid is 1S/C9H8FNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) . This indicates the presence of a fluorine atom, a carboxylic acid group, and an acetamido group in the molecule .Physical And Chemical Properties Analysis

4-Acetamido-3-fluorobenzoic acid is a powder at room temperature . It has a melting point of 252-253 degrees Celsius .科学的研究の応用

抗結核剤開発

4-アセチルアミノ-3-フルオロ安息香酸: は、抗結核剤として有望な結果を示すヒドラジド-ヒドラゾン誘導体の合成に用いられてきました . これらの化合物は、結核菌を標的とし、現在の治療法を改善し、より強力で毒性が低い可能性のある化合物を提供することを目指しています。

医薬品化学

この化合物の誘導体は、その幅広い生物活性について研究されてきました。 これには、医薬品化学における潜在的な用途が含まれており、抗けいれん薬、抗うつ薬、抗菌薬、抗腫瘍薬、鎮痛薬、および抗炎症薬の開発における前駆体または活性成分として役立つ可能性があります .

化学合成

化学合成では、4-アセチルアミノ-3-フルオロ安息香酸は、さまざまな有機化合物のビルディングブロックとして使用できます。 その反応部位は、さまざまな特性と潜在的な用途を持つ幅広い化学誘導体に導く可能性のある置換を可能にします .

生物活性分子の設計

研究者は、4-アセチルアミノ-3-フルオロ安息香酸をコア構造として使用して、生物活性分子を設計することに努めてきました。 これらの分子は、特定の生物学的標的に相互作用するように調整することができ、新しい治療薬の開発につながります .

Safety and Hazards

The safety information for 4-Acetamido-3-fluorobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It’s known that fluorinated benzoic acids can interact with various enzymes and proteins, influencing their function .

Mode of Action

Fluorinated benzoic acids, in general, can interact with their targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and electronic properties, potentially affecting its interaction with targets .

Biochemical Pathways

It’s known that fluorinated compounds can be metabolized by microorganisms, impacting various biochemical pathways . For instance, oxygenase attack on fluorinated substrates can yield fluorocatechols, which subsequently undergo intra-diol cleavage to form fluoromuconic acids .

Pharmacokinetics

The fluorine atom in the compound can enhance its metabolic stability and lipophilicity, potentially affecting its pharmacokinetic properties .

Result of Action

The interaction of fluorinated benzoic acids with their targets can lead to changes in the function of these targets, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetamido-3-fluorobenzoic acid. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can be influenced by the presence of microorganisms capable of metabolizing fluorinated compounds .

生化学分析

Biochemical Properties

4-Acetamido-3-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as acetyltransferases and fluorine-specific enzymes are of particular interest. These interactions often involve the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of 4-Acetamido-3-fluorobenzoic acid on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 4-Acetamido-3-fluorobenzoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 4-Acetamido-3-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity . Additionally, 4-Acetamido-3-fluorobenzoic acid can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamido-3-fluorobenzoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Acetamido-3-fluorobenzoic acid remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression patterns.

Dosage Effects in Animal Models

The effects of 4-Acetamido-3-fluorobenzoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

4-Acetamido-3-fluorobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s biochemical properties, affecting its activity and interactions with other biomolecules. Additionally, 4-Acetamido-3-fluorobenzoic acid can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 4-Acetamido-3-fluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects. Additionally, binding proteins can facilitate its distribution within the cell, influencing its availability and activity.

Subcellular Localization

The subcellular localization of 4-Acetamido-3-fluorobenzoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.

特性

IUPAC Name |

4-acetamido-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZHYHPIAKNMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598811 | |

| Record name | 4-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-11-1 | |

| Record name | 4-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

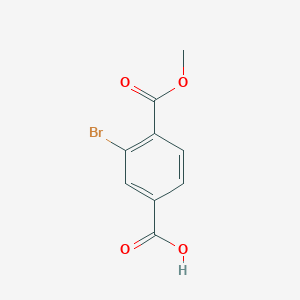

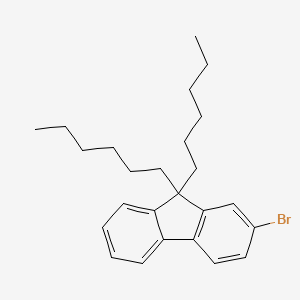

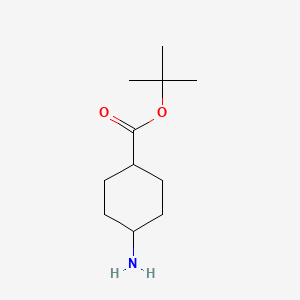

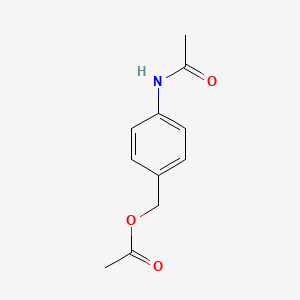

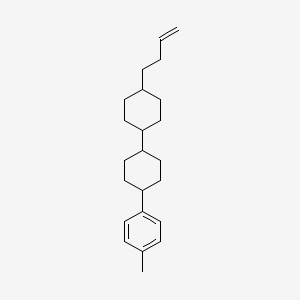

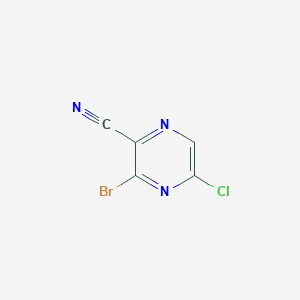

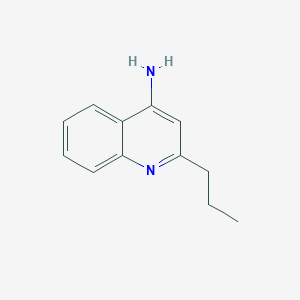

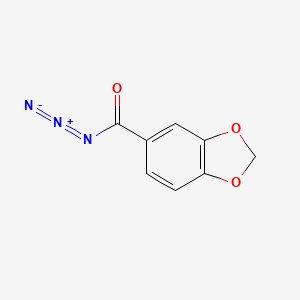

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

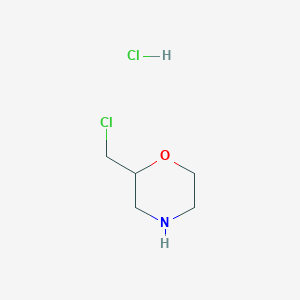

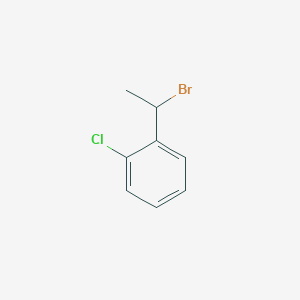

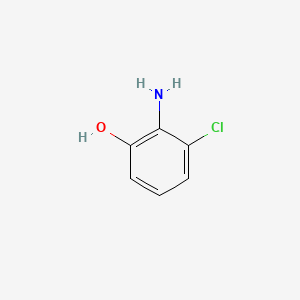

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)